molecular formula C18H20N2O4S2 B2551856 (Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 881547-31-5

(Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2551856
CAS No.: 881547-31-5
M. Wt: 392.49
InChI Key: LFGYHCYRZDJUAT-QINSGFPZSA-N
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Description

This compound features a thioxothiazolidinone core with a (Z)-configured exocyclic double bond and a morpholinoethyl ester moiety. The thioxothiazolidinone scaffold is known for its bioactivity, particularly in anticancer and antimicrobial applications . The morpholinoethyl group enhances solubility and bioavailability compared to simpler esters, making it a promising candidate for pharmacological studies.

Properties

IUPAC Name

2-morpholin-4-ylethyl 4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-19-16(21)15(26-18(19)25)12-13-2-4-14(5-3-13)17(22)24-11-8-20-6-9-23-10-7-20/h2-5,12H,6-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGYHCYRZDJUAT-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OCCN3CCOCC3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OCCN3CCOCC3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Key features include:

  • A morpholinoethyl side chain.
  • A thioxothiazolidinone moiety known for its bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound.

Efficacy Against Bacteria

In a study evaluating the antibacterial activity of related thiazolidinone compounds:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited potent antibacterial activity with MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.
  • Most Sensitive Strains : Enterobacter cloacae was identified as the most sensitive strain, while Escherichia coli showed resistance.
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0080.015
Escherichia coli0.030.06

These findings suggest that the compound's structural features contribute significantly to its antibacterial potency, surpassing traditional antibiotics like ampicillin and streptomycin by 10–50 times .

Antifungal Activity

The compound also demonstrated antifungal activity:

  • Most Active Compound : Among tested derivatives, one showed an MIC of 0.004 mg/mL against Trichoderma viride, indicating strong antifungal potential.

The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA repair mechanisms.

Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1)

Recent research indicates that thiazolidinone derivatives can inhibit Tdp1, an enzyme that repairs topoisomerase I-DNA complexes, thereby enhancing the effectiveness of chemotherapeutic agents . The compound's structure facilitates binding to Tdp1, which is crucial for its role in overcoming drug resistance in cancer treatments.

Case Studies

  • Antibacterial Efficacy : A study on a series of thiazolidinone derivatives found that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against a range of pathogens, reinforcing the potential application of these compounds in clinical settings .
  • Cancer Treatment Potentials : Investigations into the anticancer properties of thiazolidinones have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Scientific Research Applications

Table 1: Structural Features of (Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

FeatureDescription
Morpholino GroupEnhances solubility and bioavailability
Thiazolidinone MoietyKnown for antimicrobial and anti-inflammatory properties
Benzoate GroupIncreases reactivity with biological targets

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial properties. For instance, a study reported that compounds within this class showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy .

Key Findings:

  • Most Active Compound : The derivative exhibited minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL against Enterobacter cloacae.
  • Broad Spectrum : Effective against multiple bacterial strains, including resistant strains like Escherichia coli.

Antifungal Properties

In addition to antibacterial effects, compounds similar to this compound have shown promising antifungal activities. The MIC values against fungi ranged from 0.004 to 0.06 mg/mL, indicating strong potential for treating fungal infections .

Table 2: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Conventional SynthesisEstablished protocols; high yieldsPotentially hazardous reagents
Green ChemistryEnvironmentally friendly; reduced wasteMay require specialized conditions or catalysts

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including those related to this compound. The results indicated that these compounds were significantly more effective than traditional antibiotics against a range of pathogens, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of similar compounds, revealing that they could effectively inhibit fungal growth at low concentrations. This study highlights the potential for developing new antifungal treatments based on the thiazolidinone scaffold .

Comparison with Similar Compounds

Core Thioxothiazolidinone Derivatives

  • (Z)-5-Benzylidene-2-thioxothiazolidin-4-one (): Structure: Lacks the morpholinoethyl ester; instead, it has a benzylidene substituent. Synthesis: Prepared via condensation of benzaldehyde and 2-thioxothiazolidin-4-one in acetic acid (82% yield). Key Difference: The absence of the morpholinoethyl group reduces solubility but simplifies synthesis.
  • Triisopropylsilyl Derivatives (Evidences 1, 3): Structures: Feature bulky triisopropylsilyl (TIPS) esters and fluorobenzyl substituents. Synthesis: Use TIPS chloride and triethylamine in THF or dichloromethane, yielding 61–76% after column chromatography.

Ethyl Benzoate Derivatives ()**

  • Ethyl 4-(Substituted-phenethylamino)benzoates: Structures: Pyridazinyl or isoxazolyl substituents on the phenethylamino group. Key Difference: Ethyl esters are less polar than morpholinoethyl esters, which may reduce solubility.
  • Ethyl 4-((2Z,5Z)-2,4-Di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (): Structure: Complex thiazolidinone with dichlorobenzoyl and methoxy groups. Crystallography: Triclinic space group (P-1) with a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Yield (%) Melting Point (°C) Solubility Enhancer
Target Compound ~450 (estimated) Morpholinoethyl ester N/A N/A Morpholinoethyl
(Z)-5-Benzylidene-2-thioxothiazolidin-4-one 249.3 Benzylidene 82 N/A None
TIPS-Fluorobenzyl Derivative 877.1 TIPS ester, fluorobenzyl 61 72–75 TIPS (lipophilic)
Ethyl 4-(Pyridazinyl)benzoate ~350 (estimated) Pyridazinyl N/A N/A Ethyl ester

Q & A

Q. What synthetic strategies are effective for preparing (Z)-2-morpholinoethyl derivatives with thioxothiazolidinone motifs?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a thioxothiazolidinone precursor (e.g., 3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene) with a substituted benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid, reflux) .
  • Step 2 : Esterification of the resulting benzoic acid intermediate with 2-morpholinoethanol using coupling agents like DCC/DMAP or activating reagents such as triethylamine and triisopropylsilyl chloride in anhydrous THF .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) yields pure products (61–76% yields) .

Q. Key Data :

StepReagents/ConditionsYield
1AcOH, reflux, 7 hr85%
2THF, TEA, 15 min76%

Q. How should researchers characterize the stereochemistry (Z/E) of the exocyclic double bond in this compound?

Use NOESY NMR to confirm the (Z)-configuration by observing spatial proximity between the thioxothiazolidinone methyl group and the benzoate aromatic protons . Additionally, UV-Vis spectroscopy can detect conjugation shifts (e.g., λmax ~350 nm for Z-isomers) .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • HRMS : Confirm molecular formula (e.g., C21H23N3O4S2) with <2 ppm error .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 61.44% exp. vs. 61.55% calc.) .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic rotational isomerism or impurities. Mitigation strategies:

  • Variable Temperature NMR : Freeze rotational conformers (e.g., at −40°C) to simplify splitting .
  • 2D-COSY/HMBC : Assign ambiguous protons via coupling correlations .
  • Recrystallization : Remove impurities using solvent mixtures (e.g., EtOAc/hexane) .

Case Example : In , a discrepancy in elemental analysis (N: 1.71% exp. vs. 1.60% calc.) was resolved by repeating combustion analysis after recrystallization.

Q. What computational methods aid in predicting biological activity or reaction mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GSK-3β or CDK1 kinases (docking scores <−8 kcal/mol suggest strong binding) .
  • DFT Calculations : Optimize the (Z)-configuration at the B3LYP/6-31G* level to validate stability over the E-isomer (ΔG ≈ 2–3 kcal/mol) .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact yield and stereoselectivity?

Comparative studies show:

MethodTimeYieldZ:E Ratio
Conventional50 min75%85:15
Microwave30 min92%95:5

Microwave irradiation enhances reaction efficiency and stereocontrol via uniform dielectric heating .

Methodological Considerations

Q. What strategies optimize column chromatography for polar intermediates?

  • Stationary Phase : Use silica gel 60 (230–400 mesh) with high surface area.
  • Eluent Gradient : Start with nonpolar solvents (hexane) and gradually increase polarity (up to 50% EtOAc) .
  • Additives : Include 0.1% acetic acid to mitigate tailing of acidic byproducts.

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; monitor degradation via HPLC .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 254 nm) .

Q. Key Stability Data :

ConditionDegradation (%)Half-Life
pH 7.4, 37°C<5%>48 hr
UV Exposure, 6 hr25%12 hr

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